Synthetic Efficiency: 57% Overall Yield Achieved via Chiral Aziridine Route vs. Racemic Resolution Approaches
A stereocontrolled synthetic route to N-Boc-D-diphenylalanine from a commercially available aziridine-2(S)-carboxylate delivers the target compound in 57% overall yield through alkylation, regiospecific ring opening, and benzylic deoxygenation/oxidation [1]. This approach avoids the inefficiencies inherent in racemic synthesis followed by enantiomer resolution, where the maximum theoretical yield for a single enantiomer is 50% before factoring resolution losses [2].
| Evidence Dimension | Overall synthetic yield (chiral route vs. theoretical resolution maximum) |
|---|---|
| Target Compound Data | 57% overall yield |
| Comparator Or Baseline | Racemic synthesis + resolution (theoretical maximum 50% for single enantiomer; practical yields typically lower) |
| Quantified Difference | Exceeds theoretical maximum of racemic resolution by ≥7 percentage points (practical difference likely larger) |
| Conditions | Stereocontrolled synthesis from chiral aziridine-2(S)-carboxylate precursor [1]; baseline represents standard resolution approach described for Dip enantiomers [2] |
Why This Matters
For procurement of larger research quantities, synthetic routes with yields exceeding the 50% enantiomer resolution ceiling reduce the per-gram cost of goods and improve supply chain reliability relative to L-isomer or racemic sourcing.
- [1] Scilit. (2002). An Efficient Synthesis of N-Boc-D-diphenylalanine from a Chiral Aziridine-2-carboxylate. View Source
- [2] Chen, H. G., et al. (1992). Chiral synthesis of D- and L-3,3-diphenylalanine (DIP), unusual α-amino acids for peptides of biological interest. Tetrahedron Letters, 33(23), 3293-3296. View Source
